molecular formula C2H3O2- B1210297 Acetate CAS No. 71-50-1

Acetate

Cat. No.: B1210297
CAS No.: 71-50-1
M. Wt: 59.04 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-M
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Description

Acetate is a chemical compound with the formula C₂H₃O₂⁻. It is the conjugate base or ion of acetic acid, typically found in aqueous solutions. This compound is a versatile compound that forms salts and esters with various cations. It is widely used in both industrial and biological processes. In nature, this compound is a common building block for biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetate can be synthesized through several methods. One common method involves the reaction of acetic acid with a base, such as sodium hydroxide, to form sodium this compound and water:

CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} CH3​COOH+NaOH→CH3​COONa+H2​O

Another method involves the esterification of acetic acid with ethanol in the presence of a catalyst like sulfuric acid to produce ethyl this compound:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

Industrial Production Methods

Industrially, this compound is produced on a large scale through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst to form acetic acid, which is then converted to this compound salts or esters .

Chemical Reactions Analysis

Types of Reactions

Acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to carbon dioxide and water.

    Reduction: this compound can be reduced to ethanol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base to form esters.

Major Products

    Oxidation: Carbon dioxide (CO₂) and water (H₂O).

    Reduction: Ethanol (C₂H₅OH).

    Substitution: Various esters, such as ethyl this compound (CH₃COOC₂H₅).

Scientific Research Applications

Acetate has numerous applications in scientific research:

Mechanism of Action

Acetate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Formate (HCOO⁻): Similar to acetate but with one less carbon atom.

    Propionate (C₃H₅O₂⁻): Similar to this compound but with one additional carbon atom.

    Butyrate (C₄H₇O₂⁻): Similar to this compound but with two additional carbon atoms.

Uniqueness of this compound

Biological Activity

Acetate, a short-chain fatty acid, plays a significant role in various biological processes, influencing metabolism, immune response, and cellular signaling. This article provides an in-depth examination of this compound's biological activity, supported by case studies and research findings.

Overview of this compound Metabolism

This compound is produced through fermentation by gut microbiota and can also be derived from dietary sources. It is primarily metabolized in the liver, where it is converted to acetyl-CoA, a key intermediate in various metabolic pathways. This compound influences energy metabolism, immune function, and inflammatory responses through several mechanisms:

  • Energy Production : this compound can enter the tricarboxylic acid (TCA) cycle after conversion to acetyl-CoA, contributing to ATP production.
  • Histone Acetylation : this compound modulates gene expression through histone acetylation by inhibiting histone deacetylases (HDACs), which can lead to increased expression of anti-inflammatory cytokines such as IL-10 .

1. Inflammation and Immune Response

This compound exhibits anti-inflammatory properties by influencing immune cell function. It has been shown to:

  • Suppress Pro-inflammatory Cytokines : this compound reduces the production of cytokines like TNF-α and IL-6 by inhibiting HDACs in macrophages and neutrophils .
  • Enhance T Cell Function : It promotes the differentiation of CD4+ T cells into Th1 and Th17 cells, increasing the production of IFN-γ and IL-17, which are crucial for immune responses .

2. Gut Hormone Secretion

This compound stimulates the release of gut hormones such as GLP-1 (glucagon-like peptide-1), which plays a role in glucose metabolism and appetite regulation. This action occurs through activation of G-protein coupled receptors (GPR43 and GPR41) present in the gut epithelium .

3. Antibacterial Activity

Recent studies have demonstrated this compound's antibacterial properties against various pathogens. For instance:

PathogenInhibition Zone (mm)Concentration (mg/ml)
E. coli2320
P. aeruginosa2720
Sodium this compound850

This table illustrates the effectiveness of sodium this compound against common bacterial strains .

Case Study 1: this compound in Cancer Metabolism

Research indicates that tumors often utilize this compound as a carbon source under hypoxic conditions. In a study involving cancer cell lines, this compound was found to promote lipogenesis through increased acetyl-CoA production, supporting tumor growth . This highlights this compound's dual role as both an energy substrate and a signaling molecule in cancer metabolism.

Case Study 2: this compound's Role in Gut Health

In animal models, this compound supplementation has been linked to improved gut barrier function and reduced inflammation in colitis models. The administration of this compound led to enhanced mucosal integrity and decreased levels of inflammatory markers such as IL-1β and IL-18 .

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

  • HDAC Inhibition : this compound's ability to inhibit HDACs has been linked to reduced inflammation and improved outcomes in various diseases .
  • Metabolic Regulation : this compound enhances glycolysis in memory T cells during infections, demonstrating its role in adaptive immunity .

Properties

CAS No.

71-50-1

Molecular Formula

C2H3O2-

Molecular Weight

59.04 g/mol

IUPAC Name

acetate

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-M

SMILES

CC(=O)[O-]

Canonical SMILES

CC(=O)[O-]

Key on ui other cas no.

71-50-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic anhydride (45 ml) was added to a stirring solution of Virginiamycin M1 (6.5 g) in anhydrous pyridine (45 ml) at room temperature. After 30 minutes, ice-cold methanol (85 ml) was added in portions. Stirring was continued for 20 more minutes followed by flash evaporation to dryness at room temperature. The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml). The organic layers were pooled, dried over anhydrous Na2SO4, flash evaporated to dryness (dry weight=8.1 g) and purified over E. Merck silica gel 60 column in hexane/acetone mixtures to give 1.0 g of the monoacetate and 1.58 g of the diacetate.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
85 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,5-bis-(hydroxymethyl)-N-benzylimidazole (436 mg, 2.0 mmol) in dichloromethane (10 mL) was added triethylamine (0.35 mL, 2.0 mmol) and acetic anhydride (0.19 mL, 2.0 mmol). The mixture was then stirred overnight (16 h) at room temperature. The reaction was then washed with aqueous ammonium chloride and the layers separated. The aqueous layer was extracted twice with dichloromethane. The combined organic fractions were then dried over anhydrous sodium sulfate and concentrated. Purification by chromatography on silica gel (5% methanol in dichloromethane) gave the monoacetate, 2-acetoxymethyl-5-hydroxymethyl-N-benzylimidazole, as a white powder (300 mg, 58%). 1H NMR (CDCl3) δ 1.83 (s, 3H), 4.49 (s, 2H), 5.06 (s, 2H), 5.33 (s, 2H), 6.97 (m, 2H), 7.28 (m, 3H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (14.0 mL, 22.4 mmol) was added to a heterogeneous mixture of methyltriphenylphosphonium bromide (8.02 g, 22.4 mmol) in tetrahydrofuran (50 mL) at −10° C. After stirring for 30 min at −10° C., the yellow slurry was cooled to −78° C. and 3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester (3.41 mg, 14.1 mmol) in tetrahydrofuran (20 mL) was added. After stirring for 10 min at −78° C., the dry ice/acetone bath was removed and the heterogeneous mixture was stirred for 3 h, during which time the solution warmed to ambient temperature. The heterogeneous mixture was concentrated and the residue was flash chromatographed with 99:1, 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 3.38 g (100% yield) of 3-methylene-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester
Quantity
3.41 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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